2-Benzyloxytetrahydropyran

Peptide Synthesis Protecting Groups Solid-Phase Chemistry

2-Benzyloxytetrahydropyran (CAS 1927-62-4), also known as benzyl tetrahydropyranyl ether, is a heterocyclic organic compound (C12H16O2, MW: 192.25). It is a protected form of benzyl alcohol where the hydroxyl group is masked as a tetrahydropyranyl (THP) acetal.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 1927-62-4
Cat. No. B156166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxytetrahydropyran
CAS1927-62-4
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCC2=CC=CC=C2
InChIInChI=1S/C12H16O2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7,12H,4-5,8-10H2
InChIKeyDGBGIIPEHWOEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxytetrahydropyran (CAS 1927-62-4) for Procurement: A Protected Benzyl Alcohol Synthon in Organic Synthesis


2-Benzyloxytetrahydropyran (CAS 1927-62-4), also known as benzyl tetrahydropyranyl ether, is a heterocyclic organic compound (C12H16O2, MW: 192.25) [1]. It is a protected form of benzyl alcohol where the hydroxyl group is masked as a tetrahydropyranyl (THP) acetal [2]. Functionally, it serves as a stable, protected synthon for introducing a benzyl alcohol moiety into a target molecule [3]. Unlike free benzyl alcohol, which has a reactive hydroxyl group, this compound can withstand a variety of synthetic transformations, allowing for subsequent, controlled deprotection to unveil the benzyl alcohol at a desired stage of a multi-step synthesis .

Why 2-Benzyloxytetrahydropyran Cannot Be Substituted with a Generic Benzyl Alcohol Source


Procurement of 2-benzyloxytetrahydropyran is not interchangeable with the procurement of benzyl alcohol or other benzylating agents. This compound is a specific reagent whose value lies in its dual functionality: it is both a protected benzyl alcohol and a THP-protected alcohol. Using a simple benzyl halide (e.g., benzyl bromide) introduces a benzyl group that is difficult to remove oxidatively, whereas the benzyl group in 2-benzyloxytetrahydropyran is part of an acetal linkage, allowing for chemoselective cleavage under mild acidic conditions [1]. Furthermore, direct use of benzyl alcohol is often incompatible with harsh reaction conditions (e.g., strong bases, nucleophiles, or oxidizing agents) that are tolerated by its THP-protected counterpart [2]. Substituting with a different THP-protected alcohol would alter the introduced alcohol moiety, fundamentally changing the final product, making this specific reagent essential for introducing a benzyl alcohol unit in a protected form [3].

Quantitative Differentiation of 2-Benzyloxytetrahydropyran: A Comparator-Based Evidence Guide for Procurement


Enhanced Acid Lability vs. Standard Benzyl (Bn) Ether in Solid-Phase Peptide Synthesis

In a 2025 study, the tetrahydropyranyl (Thp) group was directly compared to the standard benzyl (Bn) group for backbone amide protection in Fmoc solid-phase peptide synthesis. The Thp group, as found in 2-benzyloxytetrahydropyran, was evaluated as a 'more acid labile alternative' to the Bn group [1]. While the study does not provide a specific rate constant, it reports a 'drastic improvement' in the solid-phase assembly of aggregation-prone amyloid-β and prion-derived peptide fragments when using Thp protection, due to its easier post-assembly removal [1]. The Bn group was noted to be 'difficult to remove postassembly' [1].

Peptide Synthesis Protecting Groups Solid-Phase Chemistry

Geminal Proton Coupling Constant (J) as a Quantitative Marker for Molecular Conformation

A classic 1967 study systematically examined the NMR spectra of a series of substituted 2-benzyloxytetrahydropyrans. The introduction of the asymmetric tetrahydropyranyl center renders the benzylic methylene protons non-equivalent, allowing for the measurement of their geminal coupling constant (J) [1]. The study found that the J value varies between 11.1 and 13.3 cps (Hz) depending on the substituent on the benzene ring [2]. For the unsubstituted parent compound, 2-benzyloxytetrahydropyran (CAS 1927-62-4), the J value is directly proportional to the Hammett σ constant of a substituent, establishing a quantitative, linear free-energy relationship [3].

NMR Spectroscopy Conformational Analysis Structural Biology

Stability Profile Differentiates THP Ethers from Alkyl and Silyl Ethers Under Basic and Nucleophilic Conditions

According to the authoritative stability chart from *Protective Groups in Organic Synthesis* (Greene & Wuts), tetrahydropyranyl (THP) ethers, such as 2-benzyloxytetrahydropyran, exhibit a distinct stability profile [1]. They are stable to a wide range of basic and nucleophilic reagents, including LDA, RMgX (Grignard reagents), RLi, NaOCH3, and metal hydride reductions (LiAlH4, NaBH4) [2]. This contrasts sharply with common silyl ethers (e.g., TMS, TBDMS) which are often labile to fluoride and strong bases, and with benzyl ethers (e.g., Bn), which are stable to these conditions but require harsh hydrogenolysis or dissolving metal reductions for cleavage [3].

Process Chemistry Protecting Group Strategy Reaction Compatibility

Targeted Application Scenarios for 2-Benzyloxytetrahydropyran (CAS 1927-62-4) in Research and Manufacturing


As a Protected Synthon in Multi-Step Synthesis of Complex Natural Products

This compound is used as a protected form of benzyl alcohol. It is introduced early in a synthesis to protect a benzyl alcohol moiety, allowing subsequent chemical steps (e.g., strong bases, nucleophilic additions, organometallic reactions) to be performed on other parts of the molecule without interference [1]. At a later stage, the THP group is cleaved under mild acidic conditions to reveal the benzyl alcohol, which can then undergo further transformation [2]. This strategy is employed in the total synthesis of various natural products and pharmaceuticals [3].

As a Chiral Derivatizing Agent or Conformational Probe in NMR Analysis

The asymmetric center in the tetrahydropyran ring makes 2-benzyloxytetrahydropyran useful for NMR analysis. When attached to a prochiral molecule, it can create diastereomers with distinct NMR signals, enabling enantiomeric excess determination or conformational analysis [1]. The quantifiable geminal coupling constant (J) of the benzylic protons (ranging from 11.1-13.3 Hz) provides a direct, measurable indicator of molecular conformation in solution [2].

As a Key Building Block in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The tetrahydropyranyl (Thp) group, derived from this compound, is being evaluated as a superior alternative to the benzyl group for backbone amide protection in SPPS [1]. The Thp group's enhanced acid lability facilitates its cleaner removal after peptide assembly, which is particularly advantageous for synthesizing long or aggregation-prone peptides, such as amyloid-β and prion fragments [1].

As a Standard Substrate in Biocatalysis and Drug Metabolism Studies

2-Benzyloxytetrahydropyran and its derivatives have been used as substrates for biocatalytic oxidation studies, particularly with Rhodococcus rhodochrous, which yields a mixture of 5-hydroxylated isomers [1]. This establishes its use as a model compound for investigating regio- and stereoselective C-H bond oxidation, relevant to drug metabolism and green chemistry applications [2].

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